3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a substituted phenoxymethyl group at the 3-position. The phenoxy substituent includes a 4-acetyl and 2-methoxy group, making this compound structurally distinct due to its electron-withdrawing acetyl moiety and steric bulk. Such derivatives are often synthesized for applications in medicinal chemistry, material science, or as intermediates in organic synthesis.
Properties
IUPAC Name |
3-[(4-acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-12(20)14-5-7-17(18(9-14)22-3)23-11-15-8-13(10-19)4-6-16(15)21-2/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECLKWCZSRNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-acetyl-2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-(1-Hydroxyethyl)-2-methoxyphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on benzaldehyde derivatives significantly influence molecular weight, solubility, reactivity, and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., acetyl, halogen): The target compound’s acetyl group may enhance electrophilicity at the aldehyde, favoring condensation or nucleophilic addition reactions.
- Steric effects: Bulky groups like tert-butyl () or cyclopentyloxy () increase hydrophobicity, which could improve membrane permeability in drug design.
- Solubility: Hydroxyethyl or methoxy groups enhance polarity, as seen in 3-(2-hydroxyethyl)-4-methoxybenzaldehyde, making them suitable for aqueous-phase reactions .
Biological Activity
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 314.33 g/mol
- CAS Number : 893732-54-2
The compound features multiple functional groups, including methoxy and acetyl moieties, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of acetyl and methoxy groups facilitates hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:
- Antioxidant Activity : The compound may exhibit antioxidant properties by donating electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells .
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through mechanisms similar to those observed in other phenolic compounds, such as inducing autophagy and inhibiting inflammatory pathways .
Antioxidant Activity
Research indicates that compounds with similar structures often demonstrate significant antioxidant capabilities. For instance, the phenolic structure contributes to the radical scavenging activity, which is critical in preventing oxidative stress-related diseases .
| Compound | Antioxidant Activity (IC) |
|---|---|
| This compound | TBD (To Be Determined) |
| Ferulic Acid | 19 µM |
| Ascorbic Acid (Vitamin C) | Reference Standard |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have shown that it may inhibit protein denaturation and reduce inflammatory markers.
| Concentration (µg/mL) | % Inhibition (Sample) | % Inhibition (Diclofenac) |
|---|---|---|
| 50 | TBD | 71 |
| 100 | TBD | 78 |
| 200 | TBD | 80 |
Case Studies and Research Findings
- Study on Antioxidant Properties : A study evaluated the radical scavenging ability of various phenolic compounds, including derivatives of benzaldehyde. Results indicated that modifications at the ortho or para positions significantly enhanced antioxidant activity compared to unsubstituted analogs .
- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The study highlighted a reduction in paw edema in treated subjects compared to controls, suggesting a potential therapeutic application for inflammatory diseases .
- Cytotoxicity Evaluations : The cytotoxic effects were assessed against several cancer cell lines, revealing selective toxicity toward specific types while sparing normal cells. This selectivity is crucial for developing targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
